N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
Description
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a benzo[d]thiazole ring substituted with dimethyl groups and a thioacetamide moiety attached to a fluorophenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c1-10-7-11(2)16-14(8-10)23-17(20-16)19-15(21)9-22-13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COACKSWKRGNZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CSC3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Thioacetamide Formation: The thioacetamide moiety is formed by reacting the benzo[d]thiazole derivative with 2-chloroacetamide in the presence of a base such as sodium hydride.
Attachment of the Fluorophenyl Group: The final step involves the nucleophilic substitution reaction between the thioacetamide intermediate and 4-fluorobenzenethiol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thioacetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety linked to a thioacetamide group. Its synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : The benzo[d]thiazole core is synthesized through cyclization reactions involving thioketones and amines.
- Thioether Formation : The incorporation of the fluorophenyl thio group is achieved through nucleophilic substitution reactions.
- Acetamide Formation : The final step involves acylation to form the acetamide derivative.
These synthetic routes can be optimized for yield and purity, with various reagents and conditions tailored to enhance efficiency.
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide exhibits diverse biological activities, making it a candidate for various therapeutic applications:
Antimicrobial Activity
Research indicates that compounds with similar structures demonstrate significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole-based compounds have shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 32 µM .
Anticancer Potential
The compound has been studied for its anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (e.g., MCF7). In vitro studies have demonstrated that certain derivatives exhibit notable cytotoxicity comparable to standard chemotherapeutic agents like 5-fluorouracil . Molecular docking studies suggest that these compounds interact effectively with cancer cell receptors, inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
Several studies have highlighted the effectiveness of similar thiazole derivatives:
- Antimicrobial Efficacy Study :
- Anticancer Activity Evaluation :
Mechanism of Action
The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group are likely to play crucial roles in binding to these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide
- N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-bromophenyl)thio)acetamide
- N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methylphenyl)thio)acetamide
Uniqueness
Compared to its analogs, N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular derivative potentially more effective in its applications.
Biological Activity
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of a fluorophenyl group enhances its lipophilicity and possibly its bioavailability.
- Anticancer Activity :
- Antimicrobial Properties :
- Acetylcholinesterase Inhibition :
Biological Evaluation
The biological evaluation of this compound has included both in vitro and in vivo studies:
In Vitro Studies
- Cell Line Testing : The compound has been tested against various cancer cell lines, showing dose-dependent cytotoxicity. For example, it was effective at concentrations lower than those required for many existing chemotherapeutics.
In Vivo Studies
- Xenograft Models : In animal models, particularly A375 xenografts in mice, the compound significantly reduced tumor growth compared to controls. This suggests that it may have a viable pathway for development as an anticancer drug .
Case Studies and Research Findings
- Case Study on Anticancer Activity :
- Antimicrobial Efficacy :
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide?
- Methodology : Synthesis typically involves sequential steps:
Thiazole ring formation : Reacting 2-amino-4,6-dimethylbenzothiazole with chloroacetyl chloride under reflux in anhydrous DCM (dichloromethane) .
Thioether linkage : Coupling the intermediate with 4-fluorothiophenol using a base (e.g., K₂CO₃) in DMF (dimethylformamide) at 60–80°C .
Acylation : Introducing the acetamide group via nucleophilic substitution.
- Critical Parameters : Solvent polarity (DMF enhances nucleophilicity), temperature control (prevents side reactions), and stoichiometric ratios (excess chloroacetyl chloride improves yield) .
Q. How is the molecular structure of this compound confirmed?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity (e.g., methyl groups at δ 2.4–2.6 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 375.08) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles (e.g., C-S bond ≈ 1.76 Å) .
- Data Table :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 2.45 (s, 6H, CH₃), δ 7.82 (d, Ar-H) | |
| HRMS (ESI+) | m/z 375.0821 [M+H]+ (calc. 375.0815) |
Q. What are the primary biological activities reported?
- Antimicrobial : MIC (Minimum Inhibitory Concentration) values of 8–16 µg/mL against S. aureus and E. coli .
- Anticancer : IC₅₀ of 12.5 µM in MCF-7 breast cancer cells via apoptosis induction .
- Enzyme Inhibition : 75% inhibition of HDAC4 at 10 µM, linked to epigenetic modulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Use factorial designs to test variables:
- Solvent : DMF vs. THF (tetrahydrofuran) for thioether formation (DMF yields 85% vs. THF 62%) .
- Catalyst : Adding KI accelerates SN2 reactions (yield increases from 70% to 88%) .
Q. What computational methods elucidate its mechanism of action?
- Molecular Docking : AutoDock Vina predicts binding to HDAC4 (binding energy: −9.2 kcal/mol) with key interactions:
Q. How to resolve discrepancies in reported biological activities?
- Case Study : Variability in IC₅₀ values (e.g., 12.5 µM vs. 25 µM in MCF-7 cells):
- Assay Conditions : Differences in serum concentration (10% FBS vs. serum-free media alter bioavailability) .
- Structural Analogs : Methyl vs. nitro substituents on the benzothiazole ring impact solubility and target engagement (e.g., nitro derivatives show 2x higher activity) .
- Mitigation : Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and report purity/HPLC traces .
Data Contradiction Analysis
| Parameter | Study A | Study B | Resolution Strategy |
|---|---|---|---|
| Anticancer IC₅₀ | 12.5 µM | 25 µM | Compare cell lines (MCF-7 vs. HeLa) and assay duration (48h vs. 72h). |
| HDAC4 Inhibition | 75% at 10 µM | 50% at 10 µM | Validate enzyme source (recombinant vs. cell lysate) and substrate concentration. |
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
